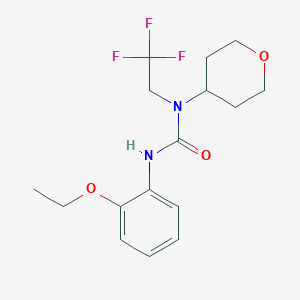
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C16H21F3N2O3 and its molecular weight is 346.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C13H16F3N1O3
- Molecular Weight : Approximately 301.27 g/mol
- Functional Groups : Urea, ether, and trifluoromethyl groups contribute to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Modulation : This compound has been identified as a modulator of the CCR6 receptor, which plays a significant role in immune responses and inflammation. Its interaction with this receptor may provide therapeutic benefits in conditions such as autoimmune diseases and cancer .
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| 3a | EKVX | 1.7 | 21.5 | 93.3 |
| 3b | OVCAR-4 | 25.9 | 28.7 | - |
These values suggest that the compound could have a broad spectrum of activity against different types of cancer .
Antimicrobial Activity
Similar compounds have shown antimicrobial properties against various pathogens. The minimal inhibitory concentrations (MICs) for related urea derivatives were reported at low concentrations (e.g., 50 µg/mL), indicating potential effectiveness against bacterial strains .
Study on CCR6 Modulation
A notable study evaluated the effects of compounds similar to this compound on CCR6 modulation. Results showed that these compounds could significantly reduce CCR6-mediated signaling pathways in vitro, suggesting a potential application in treating inflammatory diseases .
Anticancer Research
In another study focused on anticancer activity, several urea derivatives were tested against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced potency and selectivity towards specific cancer types. For example, modifications that increased lipophilicity improved cellular uptake and cytotoxicity .
科学研究应用
Structural Characteristics
The compound features a complex molecular structure characterized by the following components:
- Ethoxyphenyl Group : Contributes to the hydrophobic properties and biological activity.
- Oxan Ring : Enhances the stability and solubility of the compound.
- Trifluoroethyl Group : Increases lipophilicity and can influence the interaction with biological targets.
The molecular formula for this compound is C15H18F3N3O2 with a molecular weight of approximately 339.32 g/mol.
Anticancer Potential
Research has indicated that 3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains and fungi. Its ability to disrupt microbial cell membranes may be attributed to its unique structural features, particularly the presence of the ethoxyphenyl group.
Enzyme Inhibition
The urea moiety is known for its ability to inhibit enzymes such as urease. Studies have demonstrated that derivatives of this compound can effectively reduce urease activity, which is beneficial in treating conditions like kidney stones and peptic ulcers.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Urease Inhibition Study
A comparative study investigated the urease inhibitory activity of various urea derivatives. The results indicated that modifications in the structure of this compound led to enhanced urease inhibition compared to existing inhibitors.
Summary of Biological Activities
属性
IUPAC Name |
3-(2-ethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-2-24-14-6-4-3-5-13(14)20-15(22)21(11-16(17,18)19)12-7-9-23-10-8-12/h3-6,12H,2,7-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGILVYVFZNQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













